4-Chlorobenzenesulfonohydrazide
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Overview
Description
4-Chlorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a sulfonohydrazide group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to inhibit certain bacterial and fungal enzymes, thereby exerting its antibacterial and antifungal properties .
Comparison with Similar Compounds
- 4-Fluorobenzene-1-sulfonohydrazide
- 4-Bromobenzene-1-sulfonohydrazide
- 4-Iodobenzene-1-sulfonohydrazide
Comparison: 4-Chlorobenzenesulfonohydrazide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative exhibits different reactivity and biological activity. For instance, the chlorine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it distinct in its antibacterial and antifungal efficacy .
Properties
CAS No. |
2751-25-9 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
4-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 |
InChI Key |
IEEVZEZCTIQTJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)Cl |
2751-25-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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